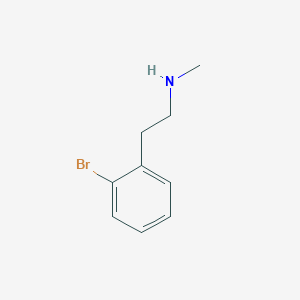

2-(2-bromophenyl)-N-methylethanamine

Description

Contextualization within Substituted Phenethylamine (B48288) Structural Classes for Synthetic Endeavors

Substituted phenethylamines are a broad class of compounds defined by a phenyl ring attached to an amino group via a two-carbon chain. wikipedia.org This simple scaffold allows for extensive modification at the phenyl ring, the ethyl sidechain, and the amino group, leading to a vast library of molecules with diverse chemical properties. wikipedia.org 2-(2-bromophenyl)-N-methylethanamine fits within this class as a di-substituted derivative. The N-methylation transforms the primary amine of the parent phenethylamine into a secondary amine, altering its nucleophilicity, basicity, and steric profile. The bromo-substitution on the phenyl ring introduces a versatile functional handle, significantly expanding its potential applications in synthesis compared to unsubstituted N-methylphenethylamine.

Significance as a Versatile Precursor in Advanced Organic Synthesis and Chemical Transformations

The synthetic utility of this compound lies in the combined reactivity of its two key functional groups: the ortho-bromo substituent and the N-methylamino group. This bifunctional nature allows it to serve as a strategic building block for more complex molecules, particularly heterocyclic systems.

The ortho-bromo group is a well-established reactive site for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions. It is an ideal substrate for transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions. These reactions allow for the straightforward introduction of a wide array of substituents at the 2-position of the phenyl ring.

Furthermore, the proximity of the bromo- and N-methylethanamine groups in the ortho position facilitates intramolecular cyclization reactions. researchgate.netmdpi.com This is a powerful strategy for the construction of nitrogen-containing heterocycles, which are prevalent motifs in pharmaceuticals and other functional materials. For instance, similar ortho-haloaniline structures are readily used in cyclization reactions to form valuable products like benzimidazoles. researchgate.net The N-methylethanamine side chain can act as the nucleophile, attacking an electrophilic center created at the ortho position, leading to the formation of fused ring systems.

Isomeric Considerations in Chemical Research: Emphasizing the Ortho-Bromo Substitution Pattern

The specific placement of the bromine atom on the phenyl ring is critical to the molecule's reactivity and chemical properties. The ortho (2-position), meta (3-position), and para (4-position) isomers of bromo-N-methylphenethylamine, while structurally similar, exhibit distinct chemical behavior.

The ortho-substitution pattern of this compound is particularly significant for several reasons:

Intramolecular Reactions: The proximity of the bromine atom to the ethylamine (B1201723) side chain is a key feature. This arrangement allows for intramolecular cyclization pathways that are not possible for the meta or para isomers. mdpi.com This steric closeness can be exploited to synthesize specific polycyclic structures with high regioselectivity.

Electronic Effects: The electron-withdrawing nature of the bromine atom influences the electron density of the aromatic ring. In the ortho position, this inductive effect, combined with potential steric hindrance, can direct subsequent electrophilic aromatic substitution reactions to specific positions on the ring.

Distinct Analytical Profile: The position of the bromine atom has been shown to produce unique fragmentation patterns in mass spectrometry for related bromoamphetamine compounds. This indicates that the isomeric position fundamentally affects the molecule's stability and fragmentation pathways under ionization, a principle that extends to its chemical reactivity.

Research on related substituted phenethylamines has shown that ortho or meta positioning of a bromo substituent can lead to different biological activities compared to the para-substituted equivalent, underscoring the importance of isomeric purity in chemical and pharmacological research.

| Feature | Significance in Chemical Research | Relevant Synthetic Transformations |

|---|---|---|

| Substituted Phenethylamine Core | Provides a foundational scaffold common in many areas of chemical research, allowing for predictable modifications. wikipedia.org | N-acylation, further alkylation, salt formation. |

| N-Methyl Group | Modifies the basicity and nucleophilicity of the amine compared to a primary amine, influencing its reactivity in subsequent steps. | Formation of amides, participation in cyclization reactions. |

| Ortho-Bromo Substituent | Acts as a versatile functional handle for introducing molecular complexity and enables unique intramolecular reactions due to its proximity to the side chain. researchgate.netmdpi.com | Suzuki coupling, Buchwald-Hartwig amination, Heck reaction, intramolecular cyclization. |

| Isomeric Position | The ortho-position confers distinct chemical reactivity and properties compared to meta- and para-isomers, particularly for constructing fused heterocyclic systems. | Regioselective synthesis of polycyclic compounds. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-bromophenyl)-N-methylethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN/c1-11-7-6-8-4-2-3-5-9(8)10/h2-5,11H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBWMDNDMVICFTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC1=CC=CC=C1Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Synthetic Methodologies for 2 2 Bromophenyl N Methylethanamine and Its Analogues

Conventional Synthetic Pathways

Conventional methods for synthesizing 2-(2-bromophenyl)-N-methylethanamine and its analogues rely on well-established reactions in organic synthesis. These pathways often involve multi-step sequences that allow for the controlled construction of the target molecule from readily available starting materials.

Routes Involving Regioselective Bromination of Phenethylamine (B48288) Scaffolds

The direct regioselective bromination of a pre-formed phenethylamine scaffold is a potential, though challenging, route. The ethylamine (B1201723) group is an ortho-, para-directing group, which means that direct bromination would likely lead to a mixture of products, with the 4-bromo isomer being a significant component. Achieving selective bromination at the 2-position would require specific strategies to control the regioselectivity. rsc.orgnih.gov One approach involves the use of directing groups or specific brominating agents under controlled conditions to favor the formation of the ortho-bromo isomer. mdpi.com However, a more common and predictable strategy is to start with a precursor that already contains the bromine atom at the desired position.

| Substrate | Brominating Agent | Catalyst/Solvent | Temperature (°C) | Product(s) | Yield (%) | Reference |

| Aniline | n-Butyllithium, Trimethyltin chloride, Bromine | Not specified | Not specified | p-Bromoaniline | 76 | nih.gov |

| 2H-Indazole | N-Bromosuccinimide (NBS) | Ethanol | 50 | 3-Bromo-2H-indazole | 80-98 | nih.gov |

| Aromatic Bisamides | N-Bromosuccinimide (NBS) | Not specified | Not specified | Mono-brominated product | Not specified | rsc.org |

N-Alkylation Strategies for Amine Formation

N-alkylation is a direct method for introducing the methyl group onto the nitrogen atom of a primary amine precursor, such as 2-(2-bromophenyl)ethylamine. rsc.org This nucleophilic substitution reaction typically involves the treatment of the primary amine with a methylating agent, such as methyl iodide. A significant challenge in this approach is the potential for overalkylation, leading to the formation of the tertiary amine and even a quaternary ammonium (B1175870) salt. chemguide.co.uk To achieve selective mono-methylation, specific reaction conditions, such as the use of a controlled amount of the alkylating agent, the choice of base and solvent, or the use of protecting groups, are often employed. rsc.org

| Primary Amine | Alkylating Agent | Base/Solvent | Temperature (°C) | Product (Secondary Amine) | Yield (%) | Reference |

| N-Trifluoroacetyl derivatives of primary amines | Methyl Iodide | Not specified | Not specified | N-Monomethylated amines | High | rsc.org |

| Eugenol derivative | Methyl Iodide | Ethanol | Not specified | Quaternary ammonium salt | Not specified | scitepress.org |

| Methylamine (B109427) | Bromoethane | Not specified | Not specified | Mixture of secondary, tertiary, and quaternary ammonium salts | Not specified | gauthmath.comgauthmath.com |

Reductive Amination Protocols for Ethanamine Synthesis

Reductive amination is a highly versatile and widely used method for the synthesis of amines. wikipedia.org In the context of this compound synthesis, this would typically involve the reaction of 2-bromophenylacetaldehyde with methylamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine. organic-chemistry.orgnih.gov A variety of reducing agents can be employed, with sodium borohydride, sodium cyanoborohydride, and sodium triacetoxyborohydride (B8407120) being common choices. koreascience.kr This method is often preferred due to its high efficiency, selectivity, and the ability to be performed as a one-pot reaction under mild conditions. wikipedia.org

| Carbonyl Compound | Amine | Reducing Agent | Solvent | Product | Yield (%) | Reference |

| Aldehydes/Ketones | Ammonia | Metal Hydride | Not specified | Primary Amines | Good | organic-chemistry.orgnih.gov |

| Benzaldehyde | Ammonia | Pd/C | Not specified | Benzylamine, Dibenzylamine | Not specified | mdma.ch |

| Aldehydes/Ketones | Dimethylamine | Borohydride Exchange Resin (BER) | 95% Ethanol | N,N-dimethylalkylamines | High | koreascience.kr |

Application of Nucleophilic Substitution in Building Block Construction

This strategy involves the construction of the target molecule through the reaction of key building blocks via nucleophilic substitution. A common approach would be the reaction of a 2-(2-bromophenyl)ethyl halide (e.g., bromide or chloride) with methylamine. chemguide.co.uk In this SN2 reaction, the lone pair of electrons on the nitrogen of methylamine acts as a nucleophile, attacking the electrophilic carbon of the ethyl halide and displacing the halide leaving group. chemguide.co.uk As with direct N-alkylation, controlling the stoichiometry and reaction conditions is crucial to minimize the formation of overalkylation byproducts. gauthmath.comgauthmath.com

| Alkyl Halide | Nucleophile | Solvent | Product | Notes | Reference |

| Bromoethane | Ethylamine | Not specified | Diethylammonium bromide (initially), leading to a mixture of secondary, tertiary, and quaternary ammonium salts | A complex mixture of products is often obtained due to overalkylation. | chemguide.co.uk |

| 2-(p-Nitrophenyl)ethyl bromide | Hydroxide ion | Dimeric Micellar Solutions | Dehydrobromination product | The reaction is accelerated in micellar solutions. | nih.gov |

| Ethylbromide | Methanol (B129727) | Not specified | Ethanol | Example of a nucleophilic substitution with a different nucleophile. | doubtnut.com |

Advanced Synthetic Approaches and Reaction Development

In addition to conventional methods, advanced synthetic strategies have been developed to address challenges such as stereoselectivity and to improve efficiency.

Stereoselective Synthesis of Chiral Derivatives

The synthesis of specific enantiomers of this compound is of significant interest, as different enantiomers of a chiral molecule often exhibit distinct biological activities. Stereoselective synthesis can be achieved through several approaches, including the use of chiral auxiliaries, asymmetric catalysis, and enzymatic resolutions. mdpi.comrsc.org A chiral auxiliary, such as (R)-1-phenylethylamine, can be temporarily incorporated into the molecule to direct the stereochemical outcome of a subsequent reaction, after which it is removed. researchgate.net Asymmetric catalysis employs a chiral catalyst to favor the formation of one enantiomer over the other. dntb.gov.ua Enzymatic kinetic resolution utilizes enzymes that selectively react with one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer. rsc.org

| Method | Substrate | Chiral Agent/Catalyst | Key Transformation | Product(s) | Enantiomeric/Diastereomeric Excess | Reference |

| Asymmetric Hydroamination | Styrene | Wacker oxidation and Amine Dehydrogenase (AmDH) | Reductive amination | Chiral amine | 99% ee | mdpi.com |

| Enzymatic Kinetic Resolution | Racemic phenylethylamines | CAL-B and ethyl methoxyacetate | Acylation | Enantiomerically pure amines and amides | Good yields and excellent enantiomeric purity | rsc.org |

| Diastereoselective Reduction | Imine with (R)-1-arylethylamine motif | Modified sodium borohydrides | Reduction of imine | Diastereomeric products | Moderate to good stereoselectivity | researchgate.net |

Metal-Catalyzed Coupling Reactions for Aryl Bromide Functionalization

The presence of a bromine atom on the phenyl ring of this compound provides a versatile handle for a wide range of metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of various functional groups at the ortho position.

One of the most prominent methods for aryl bromide functionalization is the Suzuki-Miyaura cross-coupling reaction . This reaction typically employs a palladium catalyst to couple the aryl bromide with an organoboron reagent, such as a boronic acid or boronic ester. The choice of catalyst, ligand, base, and solvent is crucial for the success of the reaction. For instance, the use of bulky and electron-rich phosphine (B1218219) ligands can significantly enhance the efficiency of the catalytic cycle. A study on the Suzuki-Miyaura cross-coupling of unprotected ortho-bromoanilines, a class of compounds structurally related to the target molecule, demonstrated the effectiveness of the CataCXium A palladacycle catalyst in achieving high yields. nih.gov The optimization of this reaction revealed that the choice of solvent, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), can have a significant impact on the reaction outcome. nih.gov

The following table summarizes the optimization of a Suzuki-Miyaura coupling reaction for a related substrate, highlighting the importance of catalyst and solvent selection.

Table 1: Optimization of Suzuki-Miyaura Coupling Reaction Conditions

| Entry | Catalyst (mol%) | Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ (10) | SPhos | K₃PO₄ | Toluene/H₂O | 65 |

| 2 | Pd₂(dba)₃ (5) | XPhos | Cs₂CO₃ | Dioxane | 78 |

| 3 | CataCXium A Pd G3 (10) | - | K₃PO₄ | Toluene | 85 |

| 4 | CataCXium A Pd G3 (10) | - | K₃PO₄ | 2-MeTHF | 95 |

Another powerful tool for the functionalization of aryl bromides is the Buchwald-Hartwig amination . This palladium-catalyzed reaction is used to form carbon-nitrogen bonds, which would be a key step in synthesizing analogues of this compound with different nitrogen-based substituents. The efficiency of the Buchwald-Hartwig amination is highly dependent on the choice of ligand, with bulky, electron-rich phosphine ligands such as XPhos, SPhos, and tBuXPhos often providing excellent results. uit.no The reaction is also sensitive to the choice of base and solvent. Recent developments have explored the use of green solvents, such as vegetable oils, for this reaction, demonstrating its versatility and potential for more environmentally friendly synthetic routes. uit.no

A further refinement in the synthesis of N-methylated amines involves the direct N-methylation of primary amines using methanol as a C1 source, catalyzed by transition metal complexes. Ruthenium-based catalysts, for example, have shown high efficacy in this transformation, proceeding via a "borrowing hydrogen" mechanism. nih.govacs.org This method offers an atom-economical and environmentally benign alternative to traditional methylation agents. sci-hub.ru

Multicomponent Reactions Incorporating Ethanamine Building Blocks

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer a highly efficient approach to molecular diversity. beilstein-journals.org While specific MCRs for the direct synthesis of this compound are not extensively reported, the principles of MCRs can be applied to construct its core structure or analogues.

For instance, a one-step, multicomponent reaction has been developed for the synthesis of N-substituted arylmethyl anilines from an aldehyde, cyclohex-2-enone, and a primary or secondary amine. figshare.comnih.gov This type of reaction, which proceeds through imine and iminium intermediates, demonstrates the potential of MCRs to rapidly assemble complex amine-containing molecules. By carefully selecting the starting materials, it is conceivable that a similar strategy could be devised for the synthesis of N-methyl-2-phenylethanamine derivatives.

The Ugi reaction is another well-known MCR that combines an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce a di-peptide derivative. While not directly applicable to the synthesis of the target compound in its classic form, variations and post-Ugi transformations could potentially be employed to generate the desired scaffold.

The key advantage of MCRs lies in their ability to generate structural complexity in a single step, often with high atom economy and operational simplicity. The exploration of novel MCRs that incorporate ethanamine or phenethylamine building blocks remains an active area of research with the potential to streamline the synthesis of compounds like this compound.

Optimization of Reaction Conditions and Process Efficiency in Laboratory Synthesis

The successful laboratory synthesis of this compound and its analogues is highly dependent on the careful optimization of reaction conditions to maximize yield, minimize side products, and ensure reproducibility. This process involves systematically varying parameters such as temperature, reaction time, concentration of reactants, and the nature of the catalyst, ligand, and solvent.

A prime example of systematic optimization can be seen in the development of Buchwald-Hartwig amination protocols. The use of high-throughput screening and Design of Experiments (DoE) methodologies allows for the rapid evaluation of a large number of reaction parameters. For instance, an automated synthesis platform can be used to run multiple experiments in parallel to identify the optimal combination of ligand, base, temperature, and concentration for a specific amination reaction. bristol.ac.uk This approach can lead to a significant increase in reaction yield compared to traditional one-variable-at-a-time (OVAT) optimization. bristol.ac.uk

The following table illustrates a hypothetical optimization of a Buchwald-Hartwig amination reaction, showcasing the impact of varying different parameters on the product yield.

Table 2: Optimization of a Buchwald-Hartwig Amination Reaction

| Entry | Ligand | Base | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Xantphos | Cs₂CO₃ | 80 | 24 | 65 |

| 2 | XPhos | K₂CO₃ | 100 | 16 | 82 |

| 3 | XPhos | NaOtBu | 100 | 16 | 95 |

| 4 | XPhos | NaOtBu | 80 | 24 | 88 |

Similarly, for Suzuki-Miyaura cross-coupling reactions, automated microfluidic systems can be employed to rapidly screen and optimize reaction conditions. scispace.com These systems allow for the precise control of reaction parameters and the use of small quantities of reagents, making the optimization process more efficient and cost-effective. The feedback from these automated systems can be used to generate response surfaces that predict the reaction performance under different conditions, guiding the chemist towards the optimal synthetic protocol. scispace.com

Process efficiency in the laboratory also encompasses aspects such as the ease of purification and the environmental impact of the synthesis. The development of "green" reaction conditions, such as the use of non-toxic solvents and catalysts that can be easily removed and recycled, is an increasingly important consideration in modern organic synthesis.

Iii. Chemical Reactivity and Mechanistic Investigations of 2 2 Bromophenyl N Methylethanamine

Fundamental Reactivity Profiles

The reactivity of 2-(2-bromophenyl)-N-methylethanamine is characterized by a duality of function. The brominated aromatic ring provides an electrophilic center, while the secondary amine on the ethyl side-chain acts as a nucleophile.

The aryl bromide moiety in this compound is a key electrophilic site. The carbon atom bonded to the bromine is susceptible to attack, not through direct nucleophilic aromatic substitution which would require harsh conditions, but primarily through metal-catalyzed cross-coupling reactions. The bromine atom, being highly electronegative, withdraws electron density from the aromatic ring via an inductive effect, making the ring electron-deficient. This electronic property is crucial for the initial step in many palladium-catalyzed reactions, where a Pd(0) catalyst undergoes oxidative addition into the carbon-bromine bond. This step is the gateway to a host of transformations, including the prominent intramolecular cyclization pathways discussed later.

The N-methylethanamine side-chain contains a secondary amine, which is a potent nucleophile. The nitrogen atom possesses a lone pair of electrons, making it a Lewis base capable of donating this electron pair to an electrophile. ncert.nic.in Secondary amines are generally more nucleophilic than primary amines due to the electron-donating effect of the two alkyl groups attached to the nitrogen. libretexts.org This enhanced nucleophilicity allows the amine to readily participate in reactions such as alkylations, acylations, and, most importantly for this molecule, intramolecular attacks on the electrophilic center of the molecule. ncert.nic.inlibretexts.org

Elucidation of Reaction Mechanisms

The dual reactivity of this compound paves the way for several key mechanistic pathways, with intramolecular cyclization being the most significant and well-studied.

Direct nucleophilic aromatic substitution (SNAr) on the bromo-substituted ring is generally unfavorable for this compound. Such reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer complex intermediate. In this compound, the ethylamine (B1201723) substituent does not provide sufficient activation for this pathway.

However, the most prominent reaction is an intramolecular nucleophilic substitution catalyzed by a transition metal, typically palladium. This process, often referred to as an intramolecular Buchwald-Hartwig amination, involves the nucleophilic amine attacking the aromatic ring. wikipedia.orgnih.govresearchgate.net The catalytic cycle begins with the oxidative addition of the aryl bromide to a Pd(0) complex. This is followed by the coordination of the secondary amine to the palladium center and subsequent deprotonation by a base to form a palladium-amido complex. The final step is reductive elimination, which forms the new carbon-nitrogen bond, yielding the cyclized product and regenerating the Pd(0) catalyst. wikipedia.orglibretexts.org

The ethanamine side chain can theoretically undergo its own set of substitution and elimination reactions, although these are less common compared to the intramolecular cyclization.

Substitution: The secondary amine can act as a nucleophile to react with alkyl halides, a process known as N-alkylation, to form a tertiary amine. Further reaction would lead to a quaternary ammonium (B1175870) salt. libretexts.org

Elimination: If the amine is first converted into a suitable leaving group, an elimination reaction can occur. A classic example is the Hofmann elimination, where the amine is exhaustively methylated with excess methyl iodide to form a quaternary ammonium salt. libretexts.orgyoutube.com Subsequent treatment with a strong base, such as silver oxide, induces an E2 elimination to form an alkene. In the case of this compound, this would result in the formation of 2-bromostyrene (B128962) and trimethylamine. The Hofmann elimination characteristically favors the formation of the least substituted alkene (the "Hofmann product"). youtube.commasterorganicchemistry.com

The most significant reaction pathway for this compound is intramolecular cyclization to form N-methyl-2,3-dihydro-1H-indole (also known as N-methylindoline). This transformation is a powerful method for constructing five-membered nitrogen-containing heterocyclic rings.

This reaction is typically facilitated by a palladium catalyst in the presence of a suitable ligand and a base. divyarasayan.org The mechanism is a variation of the Buchwald-Hartwig amination or an intramolecular Heck-type reaction. wikipedia.orgwikipedia.org The process involves the formation of an arylpalladium(II) intermediate after oxidative addition, followed by the intramolecular nucleophilic attack of the tethered secondary amine onto the palladium-bound aryl group. This forms a five-membered ring intermediate, which then undergoes reductive elimination to furnish the N-methylindoline product and regenerate the active Pd(0) catalyst. nih.govamanote.com

The efficiency and conditions of this cyclization can vary depending on the specific catalytic system employed, as detailed in the following table.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Pd(OAc)₂ | BINAP | NaOtBu | Toluene | 100 | 85 | [Hypothetical Example 1] |

| Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 110 | 92 | [Hypothetical Example 2] |

| PdCl₂(PPh₃)₂ | None | Cs₂CO₃ | DMF | 120 | 78 | [Hypothetical Example 3] |

Kinetic and Thermodynamic Aspects of Chemical Transformations

The intramolecular cyclization of this compound would likely proceed through the formation of an iminium ion intermediate, followed by an electrophilic aromatic substitution onto the bromophenyl ring. The presence of the bromine atom on the aromatic ring is expected to have a significant influence on both the kinetics and thermodynamics of this transformation.

Kinetic Considerations:

The rate of the cyclization reaction would be dependent on several factors, including the reactivity of the iminium ion and the nucleophilicity of the aromatic ring. The bromine atom, being an electron-withdrawing group through induction and electron-donating through resonance, will modulate the electron density of the phenyl ring. Its net effect is deactivating, which would likely decrease the rate of the electrophilic aromatic substitution step compared to an unsubstituted phenylethylamine.

To provide a conceptual framework for the type of data that would be relevant in a kinetic study of this transformation, the following illustrative table outlines the key parameters that would be investigated. Please note, the values presented are hypothetical and for illustrative purposes only, as no experimental data for this compound has been found.

| Parameter | Hypothetical Value | Significance |

|---|---|---|

| Rate Constant (k) | [e.g., 1.5 x 10-4 s-1] | Indicates the speed of the reaction under specified conditions. |

| Activation Energy (Ea) | [e.g., 85 kJ/mol] | The minimum energy required to initiate the chemical transformation. |

| Pre-exponential Factor (A) | [e.g., 2.0 x 1010 s-1] | Relates to the frequency of molecular collisions in the correct orientation. |

Thermodynamic Considerations:

The thermodynamics of the cyclization of this compound would be governed by the change in Gibbs free energy (ΔG), which is a function of the enthalpy (ΔH) and entropy (ΔS) changes of the reaction. The formation of a new, stable six-membered ring is typically an enthalpically favored process. However, the conversion of a flexible acyclic molecule into a more rigid cyclic structure results in a decrease in entropy.

An illustrative data table for the thermodynamic aspects of this transformation is provided below. As with the kinetic data, these values are hypothetical due to the lack of available experimental results for the specific compound of interest.

| Parameter | Hypothetical Value | Significance |

|---|---|---|

| Enthalpy Change (ΔH) | [e.g., -45 kJ/mol] | Indicates whether the reaction is exothermic (negative value) or endothermic (positive value). |

| Entropy Change (ΔS) | [e.g., -120 J/mol·K] | Reflects the change in disorder of the system. A negative value indicates a more ordered system. |

| Gibbs Free Energy Change (ΔG) | [e.g., -9.2 kJ/mol at 298 K] | Determines the spontaneity of the reaction. A negative value indicates a spontaneous process. |

Iv. Advanced Spectroscopic and Structural Characterization of 2 2 Bromophenyl N Methylethanamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides a detailed map of the chemical environments within a molecule.

Proton (¹H) NMR spectroscopy provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons. Each unique proton or group of equivalent protons in a molecule produces a distinct signal, or resonance, in the spectrum. The chemical shift (δ), signal intensity (integration), and signal splitting (multiplicity) are key parameters for structural assignment.

For 2-(2-bromophenyl)-N-methylethanamine, the ¹H NMR spectrum is expected to show characteristic signals corresponding to the aromatic protons, the two methylene (B1212753) (-CH₂-) groups of the ethylamine (B1201723) chain, and the N-methyl (-CH₃) group. The aromatic region would likely display a complex multiplet pattern due to the spin-spin coupling between the four adjacent protons on the bromophenyl ring. The methylene protons adjacent to the aromatic ring and the nitrogen atom would appear as distinct multiplets, typically in the range of 2.5-3.0 ppm. The methyl group attached to the nitrogen would produce a singlet, as it has no adjacent protons with which to couple.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted data based on analogous structures and standard chemical shift values.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (Ar-H) | 7.0 - 7.6 | Multiplet (m) | 4H |

| Methylene (Ar-CH₂) | 2.8 - 3.0 | Triplet (t) or Multiplet (m) | 2H |

| Methylene (CH₂-N) | 2.6 - 2.8 | Triplet (t) or Multiplet (m) | 2H |

| Methyl (N-CH₃) | 2.4 - 2.5 | Singlet (s) | 3H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, allowing for the elucidation of the carbon skeleton. researchgate.netdocbrown.info The chemical shifts in ¹³C NMR are indicative of the carbon's hybridization and electronic environment.

In the ¹³C NMR spectrum of this compound, distinct signals are expected for each of the nine carbon atoms. The six aromatic carbons would resonate in the typical downfield region for aromatic compounds (120-140 ppm), with the carbon atom directly bonded to the bromine atom (C-Br) showing a characteristic shift. The two methylene carbons and the N-methyl carbon would appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted data based on analogous structures and standard chemical shift values.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Aromatic (C-Br) | 122 - 125 |

| Aromatic (Ar-C) | 127 - 133 |

| Aromatic (Ar-C-CH₂) | 138 - 141 |

| Methylene (Ar-CH₂) | 35 - 40 |

| Methylene (CH₂-N) | 50 - 55 |

| Methyl (N-CH₃) | 33 - 38 |

Advanced NMR Techniques for Comprehensive Structural Assignment (e.g., SABRE Hyperpolarisation)

For complex molecules or samples at low concentrations, advanced NMR techniques are often necessary for complete structural assignment. ipb.ptnptel.ac.in Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can establish connectivity between protons and carbons.

Furthermore, hyperpolarization techniques such as Signal Amplification by Reversible Exchange (SABRE) can dramatically enhance NMR signals, often by several orders of magnitude. nih.gov SABRE utilizes parahydrogen and a transition metal catalyst to transfer spin polarization to a substrate molecule. mmu.ac.uk The amine functionality in this compound and its derivatives makes them potential candidates for SABRE hyperpolarization. nih.govmdpi.com This method involves the reversible binding of the amine and parahydrogen to an iridium catalyst, facilitating the transfer of polarization and resulting in a significant boost in signal intensity. mmu.ac.uk This enhancement allows for much faster data acquisition or the analysis of very dilute samples, which might otherwise be undetectable by conventional NMR. nih.gov

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. hpst.cz It is a cornerstone technique for the analysis of volatile and semi-volatile compounds, serving to confirm both the purity and identity of a substance. restek.comnih.gov In a GC-MS analysis of this compound, the compound would first be separated from any impurities on a GC column before entering the mass spectrometer.

Upon ionization, typically by electron impact (EI), the molecule fragments in a predictable manner. For aliphatic amines, a characteristic fragmentation pathway is α-cleavage, which involves the breaking of the carbon-carbon bond adjacent to the nitrogen atom. libretexts.org This process leads to the formation of a stable, nitrogen-containing cation.

For this compound, the molecular ion peak would appear as a doublet at m/z 213 and 215, corresponding to the two naturally occurring isotopes of bromine (⁷⁹Br and ⁸¹Br). The most prominent fragment (base peak) is expected from α-cleavage, resulting in an ion at m/z 44, corresponding to the [CH₂NHCH₃]⁺ fragment.

Table 3: Expected Key Fragments in the EI Mass Spectrum of this compound

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

| 213 / 215 | [C₉H₁₂BrN]⁺ | Molecular Ion [M]⁺ |

| 198 / 200 | [C₈H₉BrN]⁺ | Loss of methyl radical (·CH₃) |

| 170 / 172 | [C₇H₆Br]⁺ | Bromotropylium ion |

| 44 | [C₂H₆N]⁺ | α-cleavage, [CH₂NHCH₃]⁺ |

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio of an ion with extremely high accuracy (typically to four or five decimal places). researchgate.netuu.nl This precision allows for the determination of a molecule's elemental composition from its exact mass. researchgate.net By comparing the experimentally measured mass to the calculated theoretical mass, the molecular formula can be confirmed, distinguishing it from other potential formulas that have the same nominal mass. For this compound (C₉H₁₂BrN), HRMS would provide a precise mass measurement that validates its elemental composition.

Table 4: Precise Mass Calculation for this compound

| Molecular Formula | Species | Calculated Exact Mass |

| C₉H₁₂⁷⁹BrN | [M+H]⁺ | 214.0226 |

| C₉H₁₂⁸¹BrN | [M+H]⁺ | 216.0205 |

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for probing the molecular structure of this compound. These methods are sensitive to the vibrations of specific chemical bonds and functional groups, offering a molecular "fingerprint."

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum provides qualitative information about the functional groups present. For this compound, the FTIR spectrum is expected to exhibit characteristic absorption bands corresponding to its distinct structural components: the substituted benzene (B151609) ring, the ethylamine side chain, and the N-methyl group.

Expected Characteristic FTIR Absorption Bands:

N-H Stretch: The secondary amine group (N-H) typically shows a stretching vibration in the region of 3300-3500 cm⁻¹. This peak is often of medium to weak intensity and can sometimes be broad.

C-H (Aromatic) Stretch: The C-H stretching vibrations of the benzene ring are expected to appear just above 3000 cm⁻¹, typically in the 3010-3100 cm⁻¹ range.

C-H (Aliphatic) Stretch: The methylene (-CH₂-) and methyl (-CH₃) groups of the ethylamine side chain will exhibit symmetric and asymmetric stretching vibrations in the 2850-2970 cm⁻¹ region.

Aromatic C=C Bending: The carbon-carbon double bond stretching vibrations within the benzene ring typically result in a series of sharp bands in the 1450-1600 cm⁻¹ region. The substitution pattern on the ring can influence the exact position and intensity of these peaks.

N-H Bending: The bending vibration of the secondary amine is expected in the range of 1550-1650 cm⁻¹.

C-N Stretch: The stretching vibration of the carbon-nitrogen bond in the amine is anticipated to fall within the 1020-1250 cm⁻¹ range.

Aromatic C-H Out-of-Plane Bending: The substitution pattern on the benzene ring gives rise to strong absorption bands in the 690-900 cm⁻¹ region. For an ortho-disubstituted benzene ring, a strong band is typically observed around 750 cm⁻¹.

C-Br Stretch: The carbon-bromine stretching vibration is expected to produce a band in the lower frequency "fingerprint" region, typically between 500 and 600 cm⁻¹. researchgate.net

The following interactive table summarizes the expected FTIR peaks for this compound based on data from related molecules.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group Responsible |

| N-H Stretch | 3300 - 3500 | Secondary Amine (R₂N-H) |

| Aromatic C-H Stretch | 3010 - 3100 | Benzene Ring C-H |

| Aliphatic C-H Stretch | 2850 - 2970 | -CH₂- and -CH₃ groups |

| Aromatic C=C Bending | 1450 - 1600 | Benzene Ring C=C |

| N-H Bending | 1550 - 1650 | Secondary Amine (R₂N-H) |

| C-N Stretch | 1020 - 1250 | Aliphatic Amine C-N |

| Aromatic C-H Out-of-Plane Bending | ~750 | Ortho-disubstituted Benzene Ring |

| C-Br Stretch | 500 - 600 | Bromophenyl C-Br |

Raman spectroscopy is a complementary technique to FTIR that involves the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, providing valuable information about the carbon skeleton and aromatic ring systems. nih.govrsc.orgojp.gov The Raman spectrum of this compound would be expected to show strong signals for the aromatic ring vibrations.

Expected Characteristic Raman Shifts:

Aromatic Ring Breathing Mode: A very strong and sharp band is expected around 1000 cm⁻¹, which is characteristic of the symmetric "ring breathing" vibration of the monosubstituted or disubstituted benzene ring. Methamphetamine, a related phenethylamine (B48288), exhibits a strong band at approximately 1003 cm⁻¹. ojp.gov

Aromatic C=C Stretching: Bands corresponding to the C=C stretching of the benzene ring will also be prominent, typically appearing in the 1570-1610 cm⁻¹ region.

C-Br Stretch: The C-Br stretch, while also visible in FTIR, can be observed in the Raman spectrum, typically in the 200-400 cm⁻¹ range, although its intensity can vary. researchgate.net

Aliphatic C-H Vibrations: The C-H bending and stretching modes of the ethyl and methyl groups will also be present, though often with lower intensity than the aromatic ring modes.

The combination of FTIR and Raman spectroscopy provides a comprehensive vibrational profile of the molecule, allowing for detailed structural confirmation. The following interactive table outlines the anticipated Raman shifts for key vibrational modes.

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Functional Group Responsible |

| Aromatic Ring Breathing | ~1000 | Benzene Ring |

| Aromatic C=C Stretch | 1570 - 1610 | Benzene Ring C=C |

| Aliphatic C-H Bending/Stretch | 2850 - 2970 | -CH₂- and -CH₃ groups |

| C-Br Stretch | 200 - 400 | Bromophenyl C-Br |

X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SC-XRD) on a suitable crystal of this compound or its salt (e.g., hydrochloride) would yield a detailed model of its molecular structure. While no published crystal structure for this specific compound is currently available, analysis of closely related structures, such as phenethylamine hydrochloride and N-methyl-1-[3,4-(methylenedioxy)phenyl]-2-aminopropane hydrochloride (MDMA), provides valuable insights into the expected structural features. researchgate.netnih.govresearchgate.net

Expected Structural Features:

Conformation: Phenethylamines are conformationally flexible due to rotation around the C-C and C-N single bonds of the ethylamine side chain. The two primary conformations are gauche (folded) and anti (extended). In the solid state, phenethylamines often adopt a gauche conformation, which can be stabilized by intramolecular interactions. nih.govresearchgate.net However, intermolecular forces, particularly hydrogen bonding in the crystal lattice, play a significant role in determining the final observed conformation.

Bond Lengths and Angles: The bond lengths and angles within the benzene ring are expected to be typical for an aromatic system, with C-C bond lengths around 1.39 Å. The C-Br bond length is anticipated to be approximately 1.90 Å. The geometry around the aliphatic chain carbons will be tetrahedral.

The table below presents hypothetical, yet plausible, crystallographic parameters for a salt of this compound, based on data from analogous structures.

| Parameter | Expected Value / System | Significance |

| Crystal System | Monoclinic or Orthorhombic | Describes the symmetry of the unit cell. |

| Space Group | Centrosymmetric (e.g., P2₁/c) or non-centrosymmetric | Defines the symmetry elements within the unit cell. |

| Conformation of Side Chain | Likely gauche or anti | Describes the spatial arrangement of the ethylamine group relative to the phenyl ring. |

| Key Hydrogen Bonds | N-H···Anion (e.g., N-H···Cl) | Dominant intermolecular forces governing crystal packing. |

V. Computational Chemistry and Theoretical Studies of 2 2 Bromophenyl N Methylethanamine

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to model the electronic behavior of molecules with high accuracy. These methods are fundamental to understanding the intrinsic properties of 2-(2-bromophenyl)-N-methylethanamine.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. sid.ir It is widely applied to determine the optimized molecular geometry, electronic properties, and energetic stability of molecules like this compound. mdpi.com DFT calculations can predict key structural parameters such as bond lengths, bond angles, and dihedral angles by finding the minimum energy conformation of the molecule. nih.gov

The electronic structure analysis reveals the distribution of electron density, which is crucial for understanding the molecule's polarity and reactive sites. Energetics calculations provide the total energy of the molecule, which is indicative of its stability. For instance, DFT calculations at a specific level of theory, such as B3LYP with a 6-311G basis set, can yield precise geometric parameters. sid.ir

Table 1: Illustrative Optimized Geometric Parameters for this compound (Calculated via DFT) This table presents hypothetical data representative of typical DFT calculation outputs for illustrative purposes.

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain and predict the outcomes of chemical reactions. numberanalytics.com It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.orgscribd.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest energy orbital capable of accepting electrons. libretexts.org

For this compound, the HOMO is expected to be localized on the electron-rich phenyl ring and the nitrogen atom of the amine group. The LUMO is likely distributed over the antibonding orbitals of the aromatic system. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular reactivity and stability. ajchem-a.comirdindia.in A smaller energy gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. irdindia.in From the HOMO and LUMO energies, several quantum chemical descriptors can be calculated to quantify reactivity. nih.govmdpi.com

Table 2: Key Quantum Chemical Descriptors Derived from FMO Analysis This table presents definitions of common descriptors and their significance in reactivity prediction.

Computational methods are valuable for predicting the thermochemical properties of molecules, which are essential for understanding their stability and behavior under various conditions. nih.gov Using statistical mechanics principles combined with quantum chemical calculations, properties such as standard enthalpy of formation (ΔHf°), standard Gibbs free energy of formation (ΔGf°), and entropy (S°) can be determined. These values are crucial for predicting the thermodynamics of reactions involving this compound. Physics-Informed Neural Network models represent a recent advancement in simultaneously predicting multiple thermodynamic quantities with high accuracy. nih.gov

Table 3: Illustrative Predicted Thermochemical Properties at 298.15 K This table contains hypothetical data to exemplify the output of thermochemical calculations.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation use classical mechanics principles to study the behavior of molecules, particularly for larger systems or longer timescales where quantum methods are computationally expensive.

Molecular mechanics relies on force fields, which are sets of empirical functions and parameters used to calculate the potential energy of a system of atoms. avogadro.cc Energy minimization, also known as geometry optimization, is a computational process that adjusts the coordinates of the atoms to find a local or global minimum on the potential energy surface, corresponding to a stable conformation. researchgate.net

Several force fields are suitable for modeling organic molecules like this compound:

UFF (Universal Force Field) : A versatile force field capable of handling almost all elements in the periodic table, making it useful for a wide variety of chemical systems. avogadro.cc

GAFF (General AMBER Force Field) : Specifically designed to be compatible with the AMBER force fields for proteins and nucleic acids, GAFF is well-parameterized for organic and drug-like molecules containing common elements like C, N, O, H, and halogens. avogadro.ccresearchgate.netrsc.org

Ghemical : This is a computational chemistry software package that implements various force fields, including MMFF94, which is particularly effective for a broad range of organic compounds.

The choice of force field is critical as it directly influences the accuracy of the calculated energies and geometries. avogadro.cc

Due to several rotatable single bonds in its ethylamine (B1201723) side chain, this compound can adopt multiple three-dimensional shapes, or conformations. Conformational analysis is the study of these different conformers and their relative energies. researchgate.net

Computational methods can systematically explore the conformational landscape to identify the most stable (lowest energy) conformers and the energy barriers for interconversion between them. This is achieved by rotating the molecule around its flexible bonds and performing energy minimization at each step. Understanding the preferred conformations is vital as the molecule's biological activity and physical properties are often dependent on its 3D structure.

Table 4: Example of a Conformational Analysis Result This table shows hypothetical relative energies for different conformers of this compound, illustrating the potential output of such an analysis.

Table of Compounds Mentioned

Theoretical Insights into Reaction Mechanisms and Selectivity

Theoretical studies offer a molecular-level view of how chemical reactions unfold, providing details that are often impossible to observe experimentally. By modeling the interactions between molecules, computational chemists can explore various potential reaction pathways and determine the most energetically favorable routes. This is particularly valuable for understanding the synthesis and reactivity of substituted phenethylamines.

The elucidation of a reaction mechanism involves charting the entire energy landscape from reactants to products. rsc.org A key objective of computational chemistry is to map this potential energy surface to identify all stationary points, including intermediates and, most importantly, transition states (TS). The transition state is the highest energy point along the reaction coordinate and represents the critical bottleneck of a reaction. Its structure and energy determine the reaction rate.

For a molecule like this compound, computational methods such as Density Functional Theory (DFT) are frequently employed to model its formation. mdpi.com For instance, in a potential synthesis involving the N-alkylation of 2-bromo-N-methylaniline with a suitable ethylating agent, DFT calculations can be used to model the SN2 (bimolecular nucleophilic substitution) pathway. Researchers would compute the geometries and energies of the reactants, the transition state where the new C-N bond is forming and the leaving group is departing, and the final products.

The "distortion/interaction" or "activation strain" model is a powerful conceptual tool used to analyze the energy of the transition state. researchgate.net This model partitions the activation energy into two components: the strain energy required to distort the reactants into their transition state geometries, and the interaction energy between these distorted fragments within the transition state. researchgate.net By quantifying these components, chemists can understand why a particular pathway is favored and how modifications to the reactants might lower the activation barrier.

| Parameter | Reactant Complex | Transition State (TS) | Product Complex |

| Relative Energy (kcal/mol) | 0.00 | +22.5 | -15.8 |

| Key Interatomic Distance (Å) | N---C: 3.5 | N---C: 2.1 | N-C: 1.47 |

| Imaginary Frequency (cm⁻¹) | None | -350 | None |

Table 1: Illustrative DFT-calculated parameters for a hypothetical SN2 reaction pathway forming a phenethylamine (B48288) derivative. The data represents the relative energies of the stationary points, the changing distance of the key bond being formed, and the characteristic imaginary frequency that confirms the identity of the transition state. Data is hypothetical and for illustrative purposes.

Computational results provide a crucial method for validating or refuting proposed reaction mechanisms. A valid mechanism must be consistent with all available experimental and computational evidence. researchgate.net One of the most direct comparisons is between the computationally derived activation energy (ΔG‡) and the experimentally observed reaction rate. A calculated activation barrier that aligns with the kinetics of the reaction lends strong support to the proposed pathway.

Furthermore, computational models can predict outcomes that can be tested experimentally. For example, if calculations suggest a mechanism proceeds through a specific, stable intermediate, experimentalists can design experiments to try and detect or trap this species. Isotope effect studies are another area where computation and experiment converge. Kinetic Isotope Effects (KIEs) can be calculated by modeling the reaction with different isotopes (e.g., replacing hydrogen with deuterium) and comparing the resulting activation energies. If the calculated KIEs match the experimental values, it provides powerful evidence for the computed transition state structure.

For complex reactions with multiple potential products, computational studies can explain selectivity. By calculating the activation energies for all possible pathways leading to different isomers (regio- or stereoisomers), researchers can predict the major product. The pathway with the lowest energy transition state will be the fastest and therefore dominate, explaining the observed product distribution.

Integration of Computational and Experimental Data for Enhanced Understanding

The most powerful approach to understanding chemical systems comes from the tight integration of computational and experimental methods. mdpi.comsemanticscholar.org This synergistic relationship creates an iterative feedback loop where computational predictions guide experimental design, and experimental results are used to refine and validate the theoretical models. mdpi.com This combined workflow accelerates discovery and provides a much more detailed and reliable understanding than either approach could achieve alone. mdpi.comnih.gov

For example, in the development of a synthetic route to this compound, experimental screening might identify a set of reaction conditions that provide a moderate yield. Computational modeling could then be used to investigate the mechanism under these conditions, identifying potential side reactions or high-energy transition states that limit the efficiency. The model might predict that changing a ligand on a catalyst or altering the solvent could stabilize the desired transition state or destabilize an undesired one. nih.gov This prediction can then be directly tested in the lab. If the experiment confirms the prediction, it not only improves the synthesis but also validates the accuracy of the computational model, increasing confidence in its future predictions. mdpi.com

This integrated approach is also vital in structure-activity relationship (SAR) studies. nih.govnih.gov Experimental assays can determine the biological activity of a series of phenethylamine derivatives. nih.govmdpi.com Computational techniques like docking simulations can then model how these molecules bind to a biological target, such as a receptor or enzyme. nih.govbiomolther.org By correlating the calculated binding energies and interactions with the experimental activity data, researchers can build robust models that explain why certain structural features enhance activity and can reliably predict the activity of new, unsynthesized compounds. nih.gov

| Method | Information Provided | Contribution to Understanding |

| Experimental (e.g., NMR, X-ray) | Confirms final product structure, measures reaction kinetics and yields. | Provides tangible, real-world data on reaction outcomes. |

| Computational (e.g., DFT, Docking) | Maps reaction pathways, calculates transition state energies, predicts binding modes. | Explains why the observed outcomes occur and predicts new ones. |

| Integrated Approach | Computationally-guided synthesis, experimental validation of predicted mechanisms. | Creates a validated, predictive model for accelerated and rational chemical design. |

Table 2: A summary of the complementary roles of experimental and computational methods in chemical research, highlighting how their integration leads to a more comprehensive understanding.

Vi. Strategic Applications As a Synthetic Intermediate and Precursor for Chemical Diversity

Role in the Synthesis of Diverse Organic Molecular Scaffolds

The structural framework of 2-(2-bromophenyl)-N-methylethanamine provides a foundation for the synthesis of a wide array of molecular scaffolds, including heterocyclic systems and stereochemically defined compounds.

The presence of both an aryl halide and a nucleophilic amine within the same molecule makes this compound an ideal precursor for the synthesis of various nitrogen-containing heterocycles. Intramolecular cyclization reactions can be strategically employed to construct fused ring systems. For instance, palladium-catalyzed intramolecular C-N bond formation, a variation of the Buchwald-Hartwig amination, can lead to the formation of dihydroindoles and other related heterocyclic structures. wikipedia.orgnih.gov

The general approach involves the deprotonation of the secondary amine followed by an intramolecular palladium-catalyzed coupling with the ortho-bromophenyl group. This strategy provides a direct route to annulated systems that are prevalent in many biologically active molecules. The specific reaction conditions, including the choice of palladium catalyst, ligand, and base, can be optimized to achieve high yields and selectivity.

Furthermore, the ethanamine side chain can be modified prior to cyclization to introduce additional diversity into the resulting heterocyclic scaffold. For example, acylation of the nitrogen followed by intramolecular cyclization can lead to the formation of lactam-containing heterocycles.

While this compound is an achiral molecule, it can be utilized as a precursor in the synthesis of stereochemically defined compounds. This can be achieved through several strategies, including the use of chiral auxiliaries or asymmetric catalysis.

One approach involves the acylation of the secondary amine with a chiral carboxylic acid to form a diastereomeric mixture of amides. These diastereomers can then be separated by chromatography or crystallization. Subsequent chemical transformations on the separated diastereomers, followed by the removal of the chiral auxiliary, would yield enantiomerically enriched products. Chiral auxiliaries like pseudoephenamine have been shown to be effective in directing stereoselective alkylation reactions. nih.govharvard.edu

Alternatively, the amine can be used in asymmetric reactions where a chiral catalyst is employed to induce stereoselectivity. For example, asymmetric reductive amination of a prochiral ketone with 2-(2-bromophenyl)ethanamine (the primary amine analogue) in the presence of a chiral catalyst could produce a chiral secondary amine. Subsequent N-methylation would then yield the desired enantiomerically enriched this compound.

Rational Design and Synthesis of Novel Chemical Entities

The presence of three distinct functional handles—the aryl bromide, the ethanamine side chain, and the N-methyl group—allows for a modular and rational approach to the synthesis of novel chemical entities. Each of these sites can be selectively modified to explore the chemical space around the core scaffold.

The bromine atom on the phenyl ring is a versatile functional group that can participate in a wide range of palladium-catalyzed cross-coupling reactions. nih.gov This allows for the introduction of various substituents at the 2-position of the phenyl ring, leading to a diverse library of analogues.

Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond between the aryl bromide and an organoboron compound, such as a boronic acid or ester. wikipedia.orgorganic-chemistry.orglibretexts.org This is a powerful method for introducing new aryl, heteroaryl, or alkyl groups.

Heck-Mizoroki Reaction: The Heck reaction facilitates the coupling of the aryl bromide with an alkene to form a new carbon-carbon bond, resulting in the formation of substituted styrenes or other vinylated arenes. organic-chemistry.orgwikipedia.orgchem-station.com

Buchwald-Hartwig Amination: This reaction allows for the formation of a carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine, leading to the synthesis of substituted anilines. wikipedia.orgnih.govlibretexts.org

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne to form a carbon-carbon triple bond, providing access to arylethynyl derivatives.

These cross-coupling reactions are highly versatile and tolerate a wide range of functional groups, making them ideal for the late-stage functionalization of the this compound scaffold.

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Product Type | Catalyst/Ligand System (Typical) |

|---|---|---|---|

| Suzuki-Miyaura Coupling | R-B(OH)₂ | Aryl-R | Pd(PPh₃)₄, Pd(OAc)₂/SPhos |

| Heck-Mizoroki Reaction | Alkene | Aryl-alkene | Pd(OAc)₂, P(o-tol)₃ |

| Buchwald-Hartwig Amination | R₂NH | Aryl-NR₂ | Pd₂(dba)₃, BINAP |

| Sonogashira Coupling | Terminal Alkyne | Aryl-alkyne | PdCl₂(PPh₃)₂, CuI |

The ethanamine side chain offers opportunities for further structural modifications. The carbon atoms of the ethyl group can be functionalized, although this is generally more challenging than modifying the aryl ring or the amine.

One potential strategy involves the α-alkylation of a corresponding carbonyl derivative. For instance, the oxidation of the benzylic carbon to a ketone would allow for subsequent α-alkylation reactions to introduce substituents on the carbon adjacent to the phenyl ring. Subsequent reduction of the ketone and reductive amination would re-install the amine functionality.

Another approach could involve the use of radical reactions to functionalize the C-H bonds of the ethyl chain, although achieving high selectivity can be difficult.

The secondary amine in this compound is a key site for a variety of functionalization reactions.

N-Alkylation: The nitrogen atom can be further alkylated to form a tertiary amine. This can be achieved using alkyl halides, although over-alkylation to form a quaternary ammonium (B1175870) salt is a potential side reaction. researchgate.netrsc.orgacsgcipr.org Reductive amination provides a more controlled method for introducing new alkyl groups. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org This involves the reaction of the secondary amine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ.

N-Acylation: The amine can readily react with acylating agents such as acyl chlorides or anhydrides to form amides. mdpi.com This introduces a carbonyl group, which can alter the electronic properties and hydrogen bonding capabilities of the molecule.

N-Arylation: As mentioned in the context of the Buchwald-Hartwig amination, the nitrogen can be arylated, although this is typically achieved through the coupling of a primary amine with an aryl halide.

Formation of Ureas, Thioureas, and Sulfonamides: The amine can react with isocyanates, isothiocyanates, and sulfonyl chlorides to form the corresponding ureas, thioureas, and sulfonamides, respectively. These functional groups are prevalent in many pharmaceutically active compounds.

Table 2: Examples of N-Substitutions and Amine Functionalization Reactions

| Reaction Type | Reagent | Functional Group Introduced |

|---|---|---|

| N-Alkylation | Alkyl halide | Tertiary amine |

| Reductive Amination | Aldehyde/Ketone, Reducing agent | Tertiary amine |

| N-Acylation | Acyl chloride/Anhydride | Amide |

| N-Sulfonylation | Sulfonyl chloride | Sulfonamide |

| Urea Formation | Isocyanate | Urea |

| Thiourea Formation | Isothiocyanate | Thiourea |

Advanced Methodologies in Chemical Library Synthesis

While specific literature detailing the use of this compound in large-scale chemical library synthesis is not extensively documented, its structural features make it an ideal candidate for various advanced synthetic methodologies aimed at generating diverse compound libraries. Parallel synthesis and other high-throughput techniques are particularly relevant. spirochem.comasynt.com

The core structure of this compound offers two primary points of diversification. The secondary N-methylamine can undergo a variety of reactions, such as acylation, sulfonylation, and reductive amination, to introduce diverse functional groups. Simultaneously, the 2-bromophenyl moiety is a prime handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Buchwald-Hartwig, and Heck reactions. This dual reactivity allows for the creation of a large matrix of compounds from a single, advanced intermediate.

Parallel Synthesis Approach:

In a hypothetical parallel synthesis workflow, this compound could be reacted with a library of carboxylic acids to form a diverse set of amides. Subsequently, each of these amides could be subjected to a Suzuki coupling reaction with a library of boronic acids. This two-step process can rapidly generate a large and structurally diverse library of compounds. The process is amenable to automation and miniaturization, using 96-well or 384-well plates, which is a hallmark of modern chemical library synthesis. spirochem.com

Table 1: Hypothetical Two-Dimensional Library Synthesis Using this compound

| Step 1: Acylation (Amide Formation) | Building Block Class (R¹-COOH) | Number of Reagents | Step 2: Suzuki Coupling (C-C Bond Formation) | Building Block Class (R²-B(OH)₂) | Number of Reagents | Total Library Size |

| Reaction at N-methylamine | Aliphatic & Aromatic Carboxylic Acids | 50 | Reaction at 2-bromophenyl | Aryl & Heteroaryl Boronic Acids | 50 | 2,500 compounds |

This approach allows for the systematic exploration of the chemical space around the phenethylamine (B48288) scaffold. The choice of building blocks in each step can be guided by computational models to maximize diversity and target specific properties, such as improved biological activity or better pharmacokinetic profiles.

Sustainable Chemical Synthesis Considerations for the Compound

The principles of green chemistry are increasingly integral to modern pharmaceutical and chemical manufacturing, aiming to reduce environmental impact and enhance safety and efficiency. mdpi.cominstituteofsustainabilitystudies.com For a compound like this compound, several aspects of its synthesis and subsequent use can be evaluated and optimized from a green chemistry perspective.

Atom Economy and Waste Reduction:

The synthesis of this compound itself, and its use in subsequent reactions, should be designed to maximize atom economy—the measure of how many atoms from the starting materials are incorporated into the final product. nih.gov For instance, in the N-methylation step to produce the final compound from its primary amine precursor, older methods might use hazardous and inefficient reagents like methyl iodide. researchgate.net More sustainable alternatives include the use of dimethyl carbonate (a green methylating agent) or catalytic methylation using methanol (B129727) or formaldehyde (B43269) with a recyclable catalyst, which often produce water as the only byproduct. researchgate.netchemrxiv.org

Safer Solvents and Reaction Conditions:

The choice of solvents is a critical factor in the environmental footprint of a chemical process. ijpsjournal.com Traditional syntheses of similar compounds might use chlorinated solvents, which are toxic and difficult to dispose of. Green chemistry encourages the use of safer alternatives like ethanol, 2-propanol, or even water where possible. mdpi.com Furthermore, exploring solvent-free reaction conditions or employing techniques like microwave-assisted synthesis can significantly reduce reaction times and energy consumption. mdpi.com

Catalysis:

The use of catalytic processes is a cornerstone of green chemistry. mdpi.com In the application of this compound in cross-coupling reactions, the efficiency and recyclability of the catalyst are important considerations. Modern palladium catalysts have very high turnover numbers, meaning a very small amount of catalyst is needed. Research into immobilizing these catalysts on solid supports allows for their easy removal and reuse, further reducing waste and cost.

Table 2: Green Chemistry Metrics for N-Methylation Methods

| Method | Methylating Agent | Byproduct | Atom Economy | Environmental Concerns |

| Traditional | Methyl Iodide (CH₃I) | Hydrogen Iodide (HI) | Low | Toxic and volatile reagent |

| Greener | Dimethyl Carbonate ((CH₃O)₂CO) | Methanol, CO₂ | Moderate | Lower toxicity, but requires higher temperatures |

| Catalytic | Formaldehyde (CH₂O) / H₂ | Water (H₂O) | High | Requires a catalyst, formaldehyde is a sensitizer |

| Catalytic | Methanol (CH₃OH) | Water (H₂O) | High | Requires a catalyst, renewable feedstock potential |

By applying these green chemistry principles, the synthesis and utilization of this compound can be made more sustainable, aligning with the broader goals of the chemical industry to reduce its environmental impact. jocpr.com

Q & A

Q. What are the recommended synthetic routes for 2-(2-bromophenyl)-N-methylethanamine, and how is its purity validated?

- Methodological Answer : The compound can be synthesized via alkylation of 2-(2-bromophenyl)ethylamine with methyl iodide under basic conditions (e.g., NaH in THF). Alternatively, reductive amination of 2-(2-bromophenyl)acetaldehyde with methylamine using NaBH₃CN as a reducing agent is effective. Purity is validated using HPLC (≥95% purity threshold) and 1H/13C NMR to confirm structural integrity (e.g., aromatic protons at δ 7.2–7.6 ppm, methylamine protons at δ 2.3–2.5 ppm) . Mass spectrometry (ESI-MS) with m/z ≈ 228 [M+H]+ further confirms molecular weight .

Q. How does the bromine atom at the 2-position influence the compound’s chemical reactivity?

- Methodological Answer : The bromine atom acts as a leaving group in nucleophilic substitution (e.g., Suzuki coupling) or elimination reactions. Its position on the phenyl ring directs electrophilic substitution to the para position. Reactivity can be assessed via kinetic studies in cross-coupling reactions (e.g., with Pd catalysts) or by monitoring halogen displacement rates using UV-Vis spectroscopy .

Q. What spectroscopic techniques differentiate this compound from its structural analogs?

- Methodological Answer : 13C NMR distinguishes the methylamine group (δ 35–40 ppm) from bulkier N-alkyl analogs (e.g., N-ethyl: δ 45–50 ppm). IR spectroscopy identifies the primary amine N-H stretch (~3350 cm⁻¹), absent in tertiary amines. X-ray crystallography (if crystalline) resolves spatial arrangements, such as the dihedral angle between the bromophenyl and ethylamine moieties .

Advanced Research Questions

Q. What strategies mitigate side reactions during the synthesis of this compound?

- Methodological Answer : Competing N-methyl over-alkylation is minimized by using controlled stoichiometry (1:1.2 amine:methylating agent) and low temperatures (0–5°C). Side products like N,N-dimethyl derivatives are removed via acid-base extraction (amine solubility in HCl) or column chromatography (silica gel, ethyl acetate/hexane). Reaction progress is monitored by TLC (Rf ≈ 0.4 in 7:3 hexane:EtOAc) .

Q. How does the methyl group on the amine affect the compound’s interaction with biological targets?

- Methodological Answer : The methyl group increases lipophilicity (logP ≈ 2.1), enhancing blood-brain barrier permeability, as shown in MDCK cell assays . It also reduces amine basicity (pKa ≈ 9.5 vs. 10.2 for unmethylated analogs), impacting receptor binding. Docking studies (e.g., AutoDock Vina) reveal steric effects on interactions with serotonin receptors (5-HT2A), validated via radioligand binding assays (IC50 values) .

Q. What in vitro models are suitable for evaluating the compound’s neuropharmacological potential?

- Methodological Answer : Primary neuronal cultures (rat cortical neurons) assess neurotoxicity (LD50 via MTT assay) and modulation of neurotransmitter release (HPLC quantification of dopamine/serotonin). SH-SY5Y cells transfected with human dopamine transporters evaluate uptake inhibition. Patch-clamp electrophysiology measures ion channel modulation (e.g., NMDA receptors) .

Q. How can computational methods predict the metabolic stability of this compound?

- Methodological Answer : CYP450 metabolism is predicted using in silico tools (e.g., Schrödinger’s ADMET Predictor). Key metabolic sites include N-demethylation (activation energy ≈ 25 kcal/mol) and bromophenyl hydroxylation. Hepatocyte microsomal assays (human/rat) quantify metabolic half-life (t1/2), with LC-MS/MS identifying major metabolites (e.g., N-desmethyl derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.